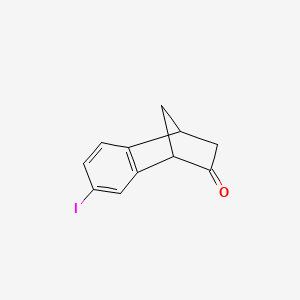
Rvkintbucfhrhv-uhfffaoysa-
Description
The compound Rvkintbucfhrhv-uhfffaoysa-, identified by its InChI Key HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9), is a heterocyclic organic molecule with the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.60 g/mol. This pyridine derivative is characterized by its trifluoromethyl (-CF₃) and chloro (-Cl) substituents, which significantly influence its physicochemical and biological properties. Key features include:
- Log P (octanol-water partition coefficient): 2.15 (XLOGP3), indicating moderate hydrophobicity .
- Hydrogen Bond Acceptors/Donors: 4 acceptors, 1 donor, impacting solubility and bioavailability.
- GI Absorption: High, with 0.55 bioavailability score, suggesting favorable pharmacokinetics .
- Synthetic Accessibility: Rated at 2.07, reflecting straightforward synthesis using palladium-catalyzed cross-coupling reactions .
Properties
CAS No. |
33557-64-1 |
|---|---|
Molecular Formula |
C11H9IO |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
5-iodotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C11H9IO/c12-7-1-2-8-6-3-10(9(8)5-7)11(13)4-6/h1-2,5-6,10H,3-4H2 |
InChI Key |
RVKINTBUCFHRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C3=C2C=CC(=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “Rvkintbucfhrhv-uhfffaoysa-” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Common methods include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the successful formation of the compound.
Industrial Production Methods: In an industrial setting, the production of “Rvkintbucfhrhv-uhfffaoysa-” is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: “Rvkintbucfhrhv-uhfffaoysa-” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: The reactions involving “Rvkintbucfhrhv-uhfffaoysa-” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The major products formed from the reactions of “Rvkintbucfhrhv-uhfffaoysa-” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.
Scientific Research Applications
“Rvkintbucfhrhv-uhfffaoysa-” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic pathways. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, the compound could be investigated for its pharmacological properties and potential as a drug candidate. In industry, “Rvkintbucfhrhv-uhfffaoysa-” may be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “Rvkintbucfhrhv-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is studied.
Comparison with Similar Compounds
Physicochemical Properties
Table 1 compares Rvkintbucfhrhv-uhfffaoysa- with structurally similar compounds (similarity scores: 0.71–0.87) :
| Compound (CAS No.) | Molecular Formula | Molecular Weight | Log P (XLOGP3) | Solubility (mg/mL) | Similarity Score |
|---|---|---|---|---|---|
| Rvkintbucfhrhv-uhfffaoysa- (871826-12-9) | C₇H₈ClF₃N₂ | 212.60 | 2.15 | 0.24 | 1.00 |
| (5-Trifluoromethylpyridin-2-yl)methanamine (1022150-11-3) | C₇H₇F₃N₂ | 176.14 | 1.98 | 0.32 | 0.87 |
| 4-(Trifluoromethyl)picolinimidamide (1761-61-1) | C₇H₅BrO₂ | 201.02 | 2.63 | 0.69 | 0.71 |
| 2-Methyl-4-(trifluoromethyl)pyridine (1046861-20-4) | C₆H₅BBrClO₂ | 235.27 | 0.61 | 0.18 | 0.79 |
Key Observations:
- Solubility: The brominated analog (1761-61-1) exhibits higher aqueous solubility (0.69 mg/mL) due to its polar carbonyl group, whereas Rvkintbucfhrhv-uhfffaoysa-’s chloro substituent reduces solubility .
- Lipophilicity: The trifluoromethyl group enhances Log P values across analogs, but Rvkintbucfhrhv-uhfffaoysa-’s balanced Log P (2.15) optimizes membrane permeability for CNS applications .
Structural and Functional Group Analysis
- Rvkintbucfhrhv-uhfffaoysa-: Features a pyridine core with -CF₃ (electron-withdrawing) and -Cl (polarizable) groups. This configuration enhances electrophilic reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions .
- Analog 1022150-11-3: Lacks the chloro substituent but includes an amine (-NH₂) group, increasing hydrogen-bonding capacity and target selectivity in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


